REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].[C:11](=[O:14])([O-])[O-:12].[K+].[K+].[C:17]([CH2:20][CH2:21]Br)(=[O:19])[CH3:18].[CH3:23]N(C=O)C>>[C:11]([O:12][CH2:17][CH2:18][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:14])[CH3:23].[C:17]([CH2:20][CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6])(=[O:19])[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CCBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 48 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added by syringe
|
Type
|
TEMPERATURE
|
Details
|
to maintain anhydrous conditions
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The solid was washed with 6×5 ml DMF
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo to a solid
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from 90% aqueous alcohol
|
Type
|
FILTRATION
|
Details
|
the solid from the filtration
|
Type
|
WASH
|
Details
|
was washed with cold 90% alcohol and ether
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)CCOC=1C=C(C(=O)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |